molecular formula C16H16ClN3 B2901219 [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine CAS No. 338415-39-7

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine

Cat. No.: B2901219
CAS No.: 338415-39-7
M. Wt: 285.78
InChI Key: MRNQMYQVAKMUSY-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-chlorophenyl group and a dimethylaminomethyl group

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to have a wide range of applications in medicinal chemistry . They have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Mode of Action

Imidazo[1,2-a]pyridines are recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The interaction of this compound with its targets would likely result in changes that contribute to these effects.

Biochemical Pathways

These could potentially include pathways related to cell cycle regulation (via CDK inhibition), neuronal signaling (via calcium channel blocking and GABA A receptor modulation), and various disease-specific pathways (e.g., viral replication, ulcer formation, bacterial growth, cancer cell proliferation, fungal growth, and tuberculosis progression) .

Result of Action

Given the broad range of bioactivity associated with imidazo[1,2-a]pyridines, the effects could potentially include inhibition of cell cycle progression, modulation of neuronal signaling, and inhibition of disease-specific processes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, presence of other molecules, and the specific cellular or tissue environment can impact how a compound interacts with its targets and exerts its effects. For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved under various conditions, including solvent- and catalyst-free methods under microwave irradiation , suggesting that the compound might be stable under a range of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine typically involves the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a suitable precursor is reacted with a chlorinated aromatic compound.

    Attachment of the dimethylaminomethyl group: This can be done through alkylation reactions using dimethylamine and formaldehyde or other suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

    Reduction: Reduction reactions can target the aromatic rings or the nitrogen atoms, leading to various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium methoxide, sodium hydride, and various organometallic compounds are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its structural features make it a candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminomethyl group, in particular, influences its reactivity and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-19(2)11-14-16(12-6-8-13(17)9-7-12)18-15-5-3-4-10-20(14)15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNQMYQVAKMUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N=C2N1C=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324839
Record name 1-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818750
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338415-39-7
Record name 1-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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